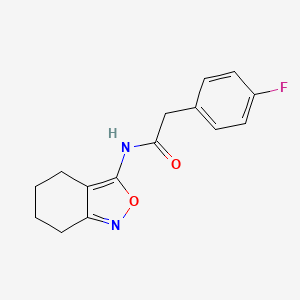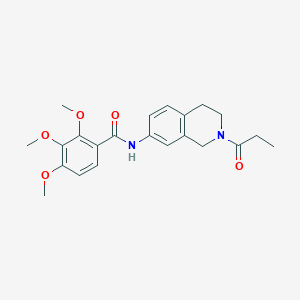
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide (also known as N-acetyl-TQ-2CFB) is a small molecule that has been studied for its potential therapeutic applications in a range of conditions. It belongs to the class of compounds known as benzamides, which are characterized by their ability to bind to proteins and modulate their activity. N-acetyl-TQ-2CFB has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects.
Aplicaciones Científicas De Investigación
N-acetyl-TQ-2CFB has been studied for its potential therapeutic applications in a range of conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects, as well as potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. In addition, it has been investigated for its ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
Mecanismo De Acción
N-acetyl-TQ-2CFB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. In addition, it has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to possess anti-cancer, anti-viral, and neuroprotective properties.
Biochemical and Physiological Effects
N-acetyl-TQ-2CFB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. In addition, it has been found to possess the ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-acetyl-TQ-2CFB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. However, it also has some limitations. It is a relatively small molecule, and its ability to bind to proteins is limited. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, making it difficult to predict the effects of its use in clinical settings.
Direcciones Futuras
N-acetyl-TQ-2CFB has many potential applications in the field of medicine, and further research is needed to fully understand its therapeutic potential. Future research should focus on its ability to modulate the activity of enzymes involved in drug metabolism, its potential as an anti-diabetic agent, and its ability to modulate the activity of proteins involved in inflammation. In addition, further research should focus on its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Finally, further research should focus on the development of new methods for the synthesis of N-acetyl-TQ-2CFB, as well as the development of new derivatives with improved biological activity.
Métodos De Síntesis
N-acetyl-TQ-2CFB was first synthesized using a multi-step procedure starting from 1,2,3,4-tetrahydroisoquinoline. The synthesis begins with the condensation reaction of 1,2,3,4-tetrahydroisoquinoline and 2-chloro-6-fluorobenzoyl chloride in the presence of sodium hydroxide and dimethylformamide. The resulting product is then treated with acetic anhydride to yield N-acetyl-TQ-2CFB.
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDYIKSDAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)




![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)



![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)
